molecular formula C11H11NO3 B8525748 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester CAS No. 167479-17-6

1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester

Cat. No.: B8525748
CAS No.: 167479-17-6
M. Wt: 205.21 g/mol
InChI Key: GDGLHBXVUVWXAV-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, and influence gene expression. The exact pathways depend on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate
  • Indole-3-acetic acid

Uniqueness

1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and potential therapeutic applications .

Properties

CAS No.

167479-17-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 7-hydroxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-8(11(14)15-2)6-7-4-3-5-9(13)10(7)12/h3-6,13H,1-2H3

InChI Key

GDGLHBXVUVWXAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a solvent mixture of 50 ml of tetrahydrofuran and 50 ml of methanol was dissolved 2.31 g (7.82 mmol) of methyl 7-benzyloxy-1-methyl-2-indolecarboxylate. After 0.5 g of 10% palladium/carbon was added to the solution, catalytic hydrogenation was performed at ambient temperature under normal pressure. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 1.63 g (>99%) of methyl 7-hydroxy-1-methyl-2-indolecarboxylate.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

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